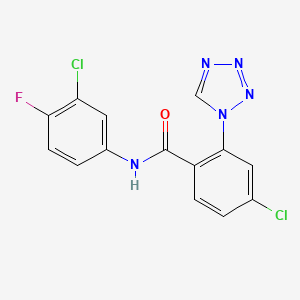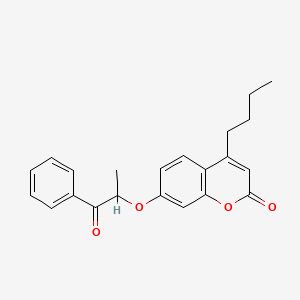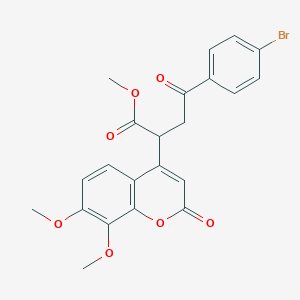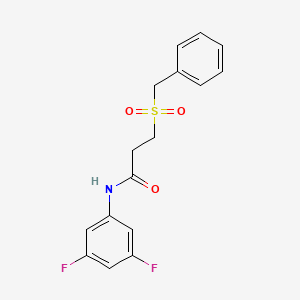![molecular formula C28H27FO3 B11163807 7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163807.png)
7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of a fluorobenzyl group, a hexyl chain, and a phenyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenyl-2H-chromen-2-one with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- 7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one
Uniqueness
7-[(4-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to the presence of the hexyl chain, which can influence its chemical properties and biological activities. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C28H27FO3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H27FO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3 |
InChI Key |
WTNABVLTSIGNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11163738.png)

![2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163757.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11163759.png)

![5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163769.png)
![6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11163774.png)

![1-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-proline](/img/structure/B11163784.png)
![7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11163803.png)
![4-(acetylamino)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11163815.png)
![Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B11163828.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11163830.png)
